5-(Trifluoromethyl)isoquinolin-3-ol

Medicinal Chemistry Drug Design Physicochemical Property Prediction

5-(Trifluoromethyl)isoquinolin-3-ol is a unique fluorinated heterocyclic scaffold with a distinct 5-CF3/3-OH substitution pattern that significantly impacts its physicochemical profile and biological activity. This compound demonstrates 2.3-fold higher potency than Doxorubicin against PACA2 pancreatic cancer cells (IC50 22.4 µM vs 52.1 µM) and inhibits both B. mycoides and C. albicans at 4.88 µg/mL. Its balanced LogP (2.96) and hydrogen bonding capacity make it an ideal core for designing orally bioavailable enzyme inhibitors. The hydroxyl group allows for facile derivatization to install linkers for probes. These specific properties are non-replicable by generic analogs; substitution will invalidate structure-activity relationships. Secure this high-priority research intermediate for your medicinal chemistry and chemical biology programs.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
CAS No. 1175271-58-5
Cat. No. B3376208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)isoquinolin-3-ol
CAS1175271-58-5
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC2=CNC(=O)C=C2C(=C1)C(F)(F)F
InChIInChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-5-14-9(15)4-7(6)8/h1-5H,(H,14,15)
InChIKeyFYDAYASVSFQNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)isoquinolin-3-ol (CAS 1175271-58-5): A Building Block for Research Applications


5-(Trifluoromethyl)isoquinolin-3-ol is a fluorinated heterocyclic compound belonging to the isoquinolin-3-ol class. It features a trifluoromethyl (-CF3) substituent at the 5-position of the isoquinoline ring, a structural modification known to significantly impact physicochemical properties . The compound, identified by CAS 1175271-58-5 and molecular formula C10H6F3NO, has a molecular weight of 213.16 g/mol and is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and materials science .

Why 5-(Trifluoromethyl)isoquinolin-3-ol Cannot Be Replaced by Common Isoquinoline Analogs


Substitution of 5-(Trifluoromethyl)isoquinolin-3-ol with other isoquinoline derivatives or fluorinated analogs is not straightforward due to its unique substitution pattern and resulting physicochemical profile. The specific placement of the -CF3 group at the 5-position and the hydroxyl group at the 3-position creates a distinct electronic and steric environment that influences reactivity, solubility, and molecular recognition . These properties are not replicated by 5-(Trifluoromethyl)isoquinoline (lacking the 3-OH) or 5-(Trifluoromethyl)isoquinolin-3-amine (containing a 3-NH2), leading to divergent biological activity, metabolic stability, and synthetic utility . Consequently, experimental outcomes are highly specific to this scaffold, and generic substitution will invalidate structure-activity relationships and may lead to project failure.

Quantitative Evidence Differentiating 5-(Trifluoromethyl)isoquinolin-3-ol from Analogs


Physicochemical Differentiation: LogP, PSA, and H-Bonding Profile

5-(Trifluoromethyl)isoquinolin-3-ol exhibits a distinct physicochemical signature compared to its closest analog, 5-(Trifluoromethyl)isoquinoline. The presence of the 3-hydroxyl group increases topological polar surface area (TPSA) from approximately 12.9 Ų (for 5-(Trifluoromethyl)isoquinoline) to 33.12 Ų for the target compound, while reducing LogP from ~3.1 to 2.96 . This shift indicates improved aqueous solubility and altered membrane permeability. Additionally, the compound has one hydrogen bond donor and four acceptors, compared to zero donors and one acceptor for the isoquinoline analog, impacting target binding and metabolic stability [1].

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Anticancer Potency Against PACA2 Pancreatic Cancer Cells

In a direct comparison against standard chemotherapy, 5-(Trifluoromethyl)isoquinolin-3-ol demonstrated a lower IC50 value of 22.4 µM against PACA2 pancreatic cancer cells, outperforming Doxorubicin which exhibited an IC50 of 52.1 µM in the same assay . This represents a 2.3-fold increase in potency.

Oncology Drug Discovery Pancreatic Cancer

Antimicrobial Efficacy: Broad-Spectrum Activity at Low Concentration

5-(Trifluoromethyl)isoquinolin-3-ol exhibited significant antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 4.88 µg/mL against both Bacillus mycoides (Gram-positive) and Candida albicans (fungus) . This broad-spectrum activity at a relatively low concentration highlights its potential as a starting point for developing new anti-infectives.

Antimicrobial Infectious Disease Drug Development

Optimal Research and Industrial Application Scenarios for 5-(Trifluoromethyl)isoquinolin-3-ol


Medicinal Chemistry: Lead Optimization for Kinase or Protease Inhibitors

The balanced LogP (2.96) and enhanced hydrogen bonding capacity (1 HBD, 4 HBA) make 5-(Trifluoromethyl)isoquinolin-3-ol an ideal core for designing orally bioavailable enzyme inhibitors. Its physicochemical properties support good permeability while maintaining solubility, crucial for lead-like molecules .

Anticancer Drug Discovery: Development of Novel Pancreatic Cancer Therapies

Given its 2.3-fold higher potency than Doxorubicin against PACA2 cells (IC50 22.4 µM vs 52.1 µM), this scaffold is a high-priority starting point for synthesizing analogs targeting pancreatic cancer. Structure-activity relationship (SAR) studies around this core could yield more potent and selective agents .

Anti-Infective Research: Broad-Spectrum Antibacterial and Antifungal Agent Development

The compound's ability to inhibit both B. mycoides and C. albicans at 4.88 µg/mL suggests utility in developing novel antimicrobials to combat resistant pathogens. Further optimization could enhance potency and selectivity .

Chemical Biology Tool Compound Synthesis

The unique substitution pattern and resulting polarity of 5-(Trifluoromethyl)isoquinolin-3-ol make it a valuable intermediate for synthesizing functionalized probes. Its hydroxyl group can be easily derivatized to install linkers for biotin, fluorophores, or photoaffinity tags without altering the core scaffold's binding properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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